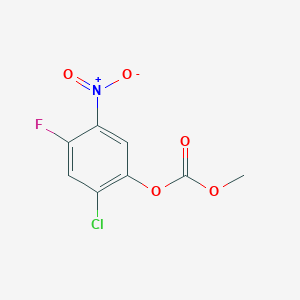

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Description

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) is a halogenated aromatic carbonate ester with a molecular weight of 249.58 g/mol and the formula C₈H₅ClFNO₅ .

Properties

IUPAC Name |

(2-chloro-4-fluoro-5-nitrophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQIJXHWQVDZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2-chloro-4-fluoro-5-nitrophenol. The phenol group is first converted to a phenyl carbonate ester using dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-chloro-4-fluoro-5-aminophenyl methyl carbonate.

Substitution: The chlorine and fluorine atoms can be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide for halogen exchange.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, amides.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a chemical compound with the molecular formula C₈H₅ClFNO₅ and a molecular weight of approximately 249.58 g/mol. It is an aromatic carbonate featuring a phenyl ring substituted with chlorine, fluorine, and nitro groups, along with a methyl carbonate functional group. This compound has potential applications in pharmaceuticals and materials science due to its unique functional groups that can participate in various chemical reactions.

Scientific Research Applications

this compound is primarily utilized as an intermediate in synthesizing various biologically active molecules and clinically approved drugs.

Pharmaceuticals

- Intermediate in Synthesis: this compound can serve as an intermediate in synthesizing biologically active molecules.

- Antimycobacterial Agents: Compounds similar to this compound have demonstrated potential in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . For instance, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and assessed for their antitubercular activities . These derivatives exhibited potent to moderate activity against M. tuberculosis H 37Rv, with MIC values ranging from 4 to 64 μg/mL .

- Synthesis of Ceritinib: 2-Chloro-4-fluoro-5-nitrotoluene, a compound similar to this compound, is used as an intermediate in the synthesis of Ceritinib, a clinically approved drug for the treatment of non-small cell lung cancer.

Methods of Application

The preparation of this compound involves chemical synthesis, and its analysis is conducted using 1H-NMR, 13C-NMR, HRMS, and SC-XRD. One method involves reacting 2-chloro-4-fluorine trichlorotoluene zotrichloride with a sulfuric acid nitrate mixture to obtain 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is then hydrolyzed to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives .

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate

Key Differences and Similarities:

- Molecular Structure : The ethyl analog (CAS: 153471-75-1) substitutes the methyl group with an ethyl chain, resulting in a higher molecular weight (263.61 g/mol ) .

- Synthesis: The ethyl variant is synthesized via acylation of 2-chloro-4-fluorophenol with ethyl chloroformate (1:1.06 molar ratio) at pH 6.8–7.0 and 25°C, followed by nitration with fuming nitric acid (1:1.25 molar ratio) at 20°C. This yields a purity of 99.21% (HPLC) and a total yield of 92.95% . Comparable data for the methyl derivative are absent.

- Applications : Both compounds likely serve as intermediates, but the ethyl variant’s synthesis optimization suggests broader industrial adoption .

- Safety : The ethyl carbonate has documented GHS hazard classifications (e.g., R43: skin sensitization, R50/53: aquatic toxicity), whereas safety data for the methyl analog are unreported .

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Key Differences :

- Core Structure : This compound replaces the benzene ring with a furan moiety and positions the nitro group at the 4-position .

- Crystallography : Its crystal structure was resolved using X-ray diffraction (WinGX/ORTEP software), highlighting differences in molecular packing influenced by the furan ring .

(5-Amino-2-chloro-4-fluorophenyl) Methyl Carbonate

Key Differences :

- Functional Groups: Substitution of the nitro group with an amino group (C₈H₇ClFNO₃, MW: 219.60 g/mol) alters reactivity. The amino group enhances nucleophilicity, making this compound more suitable for further functionalization (e.g., coupling reactions) .

- Physicochemical Properties : Higher LogP (2.79 ) compared to the nitro-substituted methyl carbonate suggests increased lipophilicity, which could impact bioavailability in pharmaceutical contexts .

Data Table: Comparative Properties of Selected Carbonates

Research Implications and Gaps

- Synthesis Optimization : The methyl carbonate’s synthesis pathway remains unclear, contrasting with the well-documented ethyl analog. Future studies could explore reaction kinetics and solvent systems for improved yields .

- Safety Profiling : The methyl derivative lacks hazard data, necessitating toxicological studies to assess risks in handling and disposal .

- Application Exploration: The nitro group’s electron-withdrawing effects in the target compound may enhance stability in electrophilic substitution reactions, whereas the amino analog’s nucleophilicity could be leveraged in drug discovery .

Biological Activity

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS No. 84478-89-7) is an aromatic carbonate compound notable for its unique structural features, including a phenyl ring substituted with chlorine, fluorine, and nitro groups, along with a methyl carbonate functional group. This compound has garnered attention in various scientific fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

- Molecular Formula : C₈H₅ClFNO₅

- Molecular Weight : 249.58 g/mol

- Structure :

- Contains a chlorinated and fluorinated phenyl ring.

- Incorporates a nitro group that enhances electrophilicity.

The specific mechanism of action for this compound has not been fully elucidated. However, its structural characteristics suggest potential interactions with biological targets through electrophilic aromatic substitution reactions. The electron-withdrawing effects of the nitro and halogen groups may facilitate binding to enzymes or receptors, influencing various biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing nitro and halogen substituents have been shown to affect the viability of bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (e.g., Ciprofloxacin) | 0.048 | E. coli |

| Reference Compound (e.g., Amphotericin B) | 0.5 | Candida albicans |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that the cytotoxic effects of this compound may vary depending on concentration and exposure time. Further studies are required to establish IC50 values across different cell lines.

Case Studies

-

Study on Antimicrobial Effects :

A recent study assessed the antimicrobial activity of various nitro-substituted compounds against a panel of bacteria and fungi. The results demonstrated that compounds with similar structural features to this compound exhibited varying degrees of inhibitory activity. -

Cytotoxicity Evaluation :

In vitro studies conducted on human cell lines revealed that certain derivatives of similar aromatic carbonates displayed cytotoxic effects at higher concentrations, necessitating further investigation into the safety and therapeutic index of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.